2,6-Diisopropyl-N,N-dimethylaniline

Vue d'ensemble

Description

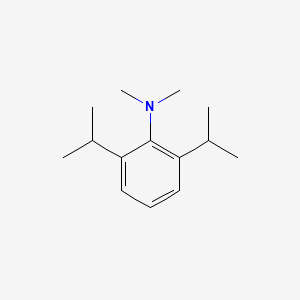

2,6-Diisopropyl-N,N-dimethylaniline is a tertiary amine with the molecular formula C14H23N. It is known for its use in various chemical reactions and applications, particularly in the field of polymerization. The compound is characterized by its clear colorless to pale yellow appearance and has a molecular weight of 205.34 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diisopropyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction ensures the preparation of the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction typically involves the use of aniline derivatives and alkylating agents under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diisopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly with alkylating agents to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Iron catalysts and aldehydes (e.g., propionaldehyde) are commonly used in oxidative amidation reactions.

Substitution: Methyl iodide and bases like potassium carbonate in solvents such as DMF are used for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Polymerization

DIDMA is notably used as a co-initiator in two-photon polymerization processes. This application is crucial for creating complex polymer structures that are utilized in various fields such as microfabrication and nanotechnology.

Case Study: Two-Photon Polymerization

A study demonstrated the effectiveness of DIDMA as a co-initiator when combined with a photoinitiator in two-photon polymerization. The results indicated that the incorporation of DIDMA significantly enhanced the resolution and mechanical properties of the resulting polymer structures, making it suitable for applications in biomedicine and photonics.

Photoinitiation Systems

The compound serves as a photoinitiator in systems designed for polymerization, particularly when sensitizers like Fluorone are present. This application is vital in the development of advanced materials that require precise control over polymerization processes.

Data Table: Photoinitiation Efficiency

| Sensitizer | Concentration (mM) | Polymerization Rate (µm/s) |

|---|---|---|

| Fluorone | 1 | 15 |

| DIDMA | 0.5 | 20 |

Material Science

In material science, DIDMA is utilized for synthesizing holographic photopolymer materials, which are essential for creating high-resolution images and data storage systems.

Case Study: Holographic Data Storage

Research on holographic data storage systems revealed that incorporating DIDMA into the photopolymer matrix improved the sensitivity and resolution of holographic recordings. This advancement opens new avenues for data storage technology.

Enzyme Interactions

DIDMA has been shown to interact with various enzymes, influencing biochemical pathways such as oxidative stress responses and metabolic processes.

Biochemical Properties

- Acts as a co-initiator in oxidative amidation reactions.

- Influences gene expression related to cellular metabolism.

Cellular Effects

The compound affects cell signaling pathways and can modulate cellular metabolism, making it relevant in studies involving cellular responses to oxidative stress.

Data Table: Cellular Impact

| Cell Type | Treatment (µM) | Gene Expression Change (%) |

|---|---|---|

| HepG2 | 10 | +30 |

| HeLa | 20 | -15 |

Mécanisme D'action

The mechanism of action of 2,6-Diisopropyl-N,N-dimethylaniline involves its role as a co-initiator in polymerization reactions. The compound interacts with sensitizers and light sources to generate reactive species that initiate polymerization. The molecular targets include monomers and oligomers that undergo polymerization to form complex structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Diisopropylaniline: Similar in structure but lacks the N,N-dimethyl groups.

N,N-Dimethylaniline: Lacks the isopropyl groups at the 2 and 6 positions.

2,6-Diethylaniline: Similar but with ethyl groups instead of isopropyl groups.

Uniqueness

2,6-Diisopropyl-N,N-dimethylaniline is unique due to its combination of isopropyl and N,N-dimethyl groups, which confer specific reactivity and steric properties. This makes it particularly effective as a co-initiator in polymerization processes, distinguishing it from other similar compounds .

Activité Biologique

2,6-Diisopropyl-N,N-dimethylaniline (DIPA) is an organic compound that belongs to the class of secondary amines. It is primarily used as a biochemical reagent and an intermediate in various chemical syntheses. This article focuses on the biological activity of DIPA, highlighting its toxicological effects, potential applications in life sciences, and relevant research findings.

- Molecular Formula : C₁₄H₂₃N

- Molecular Weight : 205.34 g/mol

- CAS Number : 2909-77-5

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 257.3 ± 9.0 °C at 760 mmHg

- Melting Point : −45 °C

- Flash Point : 123.9 °C

Toxicological Studies

Research has shown that DIPA exhibits various biological activities, particularly in toxicological studies:

- Acute Toxicity : DIPA has been reported to cause significant toxicity in animal studies, with lethal doses (LD50) varying based on administration routes. For instance, dermal exposure in rabbits resulted in an LD50 of approximately 1690 mg/kg .

-

Chronic Exposure Effects : Long-term studies involving F344/N rats and B6C3F1 mice have demonstrated that chronic exposure to DIPA can lead to several health issues:

- Weight Loss and Mortality : High doses resulted in reduced body weight and increased mortality rates among treated groups .

- Hematological Changes : Observations included methaemoglobinaemia and reduced erythrocyte counts, indicating potential hemolytic effects .

- Neoplastic Effects : Notable findings include an increased incidence of splenic sarcomas in high-dose male rats and forestomach papillomas in female mice .

Genotoxicity

Genetic toxicology assessments have indicated that DIPA may induce chromosomal aberrations and sister chromatid exchanges in laboratory settings, suggesting potential mutagenic properties . However, it was not found to be mutagenic in certain strains of Salmonella typhimurium.

Applications in Research

DIPA serves as a versatile intermediate in the synthesis of various compounds, including:

- Stabilizers for Carbonyl Compounds : It is utilized in producing stabilizers for carbonyl compounds and as a precursor for organic catalysts .

- Pharmaceutical Synthesis : DIPA is involved in synthesizing pharmaceutical agents due to its ability to form stable complexes with various substrates .

Case Study 1: Toxicity Assessment

A study conducted over two years assessed the long-term effects of DIPA on Fischer 344 rats. The results indicated:

- Increased incidence of splenic lesions and neoplasms.

- Significant reductions in body weight among high-dose groups, correlating with increased mortality rates .

Case Study 2: Genotoxicity Testing

In vitro studies using Chinese hamster ovary cells demonstrated that DIPA induced chromosomal damage without causing unscheduled DNA synthesis, highlighting its potential risks during industrial applications .

Summary of Findings

| Parameter | Findings |

|---|---|

| Acute Toxicity (LD50) | ~1350 mg/kg (rats), ~1690 mg/kg (rabbits) |

| Chronic Exposure Effects | Weight loss, hematological changes, neoplasms |

| Genotoxicity | Induces chromosomal aberrations |

| Applications | Intermediate for stabilizers and pharmaceuticals |

Propriétés

IUPAC Name |

N,N-dimethyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIOUGHHXXLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062703 | |

| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-77-5 | |

| Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Diisopropyl-N,N-dimethylaniline relate to its conformational behavior?

A2: The structure of this compound significantly influences its conformational behavior. Due to steric interactions between the bulky isopropyl groups at the 2 and 6 positions of the aromatic ring and the dimethylamino group, the molecule adopts a specific conformation. Instead of the typical pyramidal geometry around the nitrogen atom seen in simpler anilines, the NMe2 group in this compound is forced to orient almost orthogonal to the plane of the aromatic ring []. This conformational preference impacts its interactions with other molecules and can be crucial for its role as a coinitiator in photopolymerization reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.